SN2 Nucleophilic Reactivity: p-Toluenesulfinate Ion Outperforms Benzenesulfinate Ion
In direct kinetic competition studies evaluating the SN2 reactivity of sodium arenesulfinates toward γ-functionalized allyl bromides, the p-toluenesulfinate ion demonstrated measurably higher nucleophilic reactivity than the benzenesulfinate ion [1]. This experimentally established reactivity ranking enables predictive selection of the p-toluenesulfinate salt for reactions where faster substitution kinetics or higher conversion under identical conditions is required.
| Evidence Dimension | Nucleophilic reactivity in SN2 substitution |
|---|---|
| Target Compound Data | p-Toluenesulfinate ion (higher reactivity rank) |
| Comparator Or Baseline | Benzenesulfinate ion (lower reactivity rank) |
| Quantified Difference | Reactivity order: p-toluenesulfinate ion > benzenesulfinate ion > p-chlorobenzenesulfinate ion |
| Conditions | SN2 reaction with γ-functionalized allyl bromides; kinetic parameter evaluation |
Why This Matters
Higher nucleophilic reactivity translates to faster reaction kinetics or higher conversion under equivalent conditions, a critical factor in process optimization and throughput-driven procurement decisions.
- [1] Kobayashi, M., et al. (2009). Reactivity of sodium arenesulfinates in the substitution reaction to γ-functionalized allyl bromides. Heteroatom Chemistry, 20(7), 393-398. Reactivity order: p-toluenesulfinate ion > benzenesulfinate ion > p-chlorobenzenesulfinate ion. View Source
